![molecular formula C22H22N4O B7698902 4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698902.png)
4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Overview
Description
4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a selective inhibitor of a specific enzyme, which makes it a valuable tool for studying the biochemical and physiological effects of this enzyme. In
Mechanism of Action
The mechanism of action of 4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the selective inhibition of a specific enzyme. The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate. This leads to a decrease in the activity of the enzyme, which can have various effects on the biological processes that it is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. The compound has been shown to have various effects on cellular processes, including cell proliferation, apoptosis, and differentiation. It has also been shown to affect the immune system, the nervous system, and the cardiovascular system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its selectivity for a specific enzyme. This makes it a valuable tool for studying the role of this enzyme in various biological processes. The compound is also relatively easy to synthesize and purify, making it accessible to researchers.
One of the limitations of using this compound in lab experiments is its potential off-target effects. Although the compound is selective for a specific enzyme, it may also affect other enzymes or cellular processes. This can lead to unintended effects and make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One direction is to explore its potential applications in drug discovery. The compound has been shown to have various effects on cellular processes, making it a potential lead compound for developing new drugs.
Another direction is to study the role of the specific enzyme that the compound inhibits in various diseases. The enzyme has been implicated in several diseases, including cancer and inflammation, and understanding its role in these diseases could lead to the development of new treatments.
Conclusion
In conclusion, this compound is a valuable tool for studying the biochemical and physiological effects of a specific enzyme. The compound is relatively easy to synthesize and purify, and it has several scientific research applications. Although it has some limitations, it has the potential to lead to new discoveries in drug discovery and disease research.
Synthesis Methods
The synthesis method of 4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves several steps, starting from commercially available starting materials. The detailed synthesis method has been described in several research papers, and it involves the use of various reagents and catalysts. The final product is obtained in good yield and high purity, making it suitable for scientific research applications.
Scientific Research Applications
The compound 4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several scientific research applications. It is a selective inhibitor of a specific enzyme, and it has been used to study the biochemical and physiological effects of this enzyme. The compound has been shown to be effective in inhibiting the enzyme in vitro and in vivo, making it a valuable tool for studying the role of this enzyme in various biological processes.
properties
IUPAC Name |
4-methyl-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-4-11-26-21-18(13-17-10-7-15(3)12-19(17)23-21)20(25-26)24-22(27)16-8-5-14(2)6-9-16/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHWWYYDHFBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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